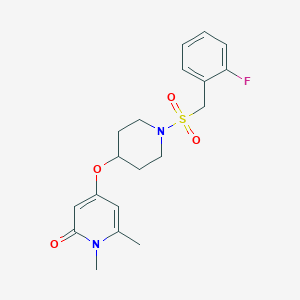

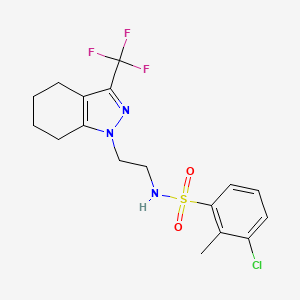

![molecular formula C16H21ClN2O3S B2722901 1-(4-氯苯基)-4-异丁基六氢噻吩[3,4-b]吡嗪-2(1H)-酮 6,6-二氧化物 CAS No. 1040696-55-6](/img/structure/B2722901.png)

1-(4-氯苯基)-4-异丁基六氢噻吩[3,4-b]吡嗪-2(1H)-酮 6,6-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide, also known as L-655,708, is a selective antagonist of the GABAA receptor. It was first synthesized in 1998 by Merck Sharp and Dohme Research Laboratories and has since been studied extensively for its potential therapeutic applications.

科学研究应用

Anticancer Activity

The compound’s antiproliferative activity against cancer cells has been a subject of intense investigation. Researchers have synthesized novel derivatives by introducing alkyl or aralkyl groups and sulfonyl moieties. These modifications enhance the compound’s pharmacophoric properties, leading to improved antitumor effects. In vitro studies using cell lines (Hela, A549, HepG2, and MCF-7) demonstrated moderate to excellent antiproliferative activity, with IC50 values ranging from 0 μM to 100 μM . Notably, the introduction of sulfonyl groups increased the compound’s potency, while alkyl and arylated alkyl derivatives also exhibited promising results.

Molecular Docking and Receptor Binding

Molecular docking studies revealed the binding orientations of the synthesized compounds within the active site of c-Met, a receptor associated with cancer progression. These insights help elucidate the compound’s mechanism of action and guide further drug design efforts. Additionally, molecular dynamics simulations assessed the stability of compound-receptor interactions, providing valuable information for drug development .

Synthetic Methodology

Understanding the synthesis of this compound is essential for its broader applications. For instance, the reaction involving 1-(4-chlorophenyl)-4-hydroxypyrazole and O-ethyl-S-propylthiophosphoryl chloride yields the desired 1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide . Such synthetic insights contribute to its availability for research and development.

属性

IUPAC Name |

4-(4-chlorophenyl)-1-(2-methylpropyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O3S/c1-11(2)7-18-8-16(20)19(13-5-3-12(17)4-6-13)15-10-23(21,22)9-14(15)18/h3-6,11,14-15H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPFDDAXPMKPNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC(=O)N(C2C1CS(=O)(=O)C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

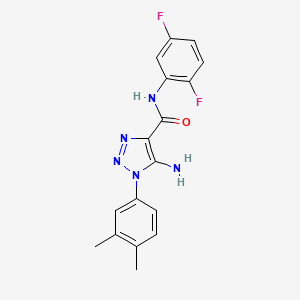

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2722819.png)

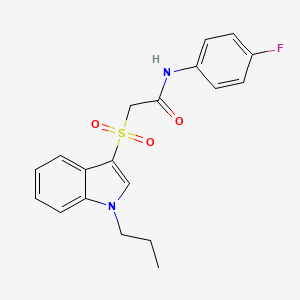

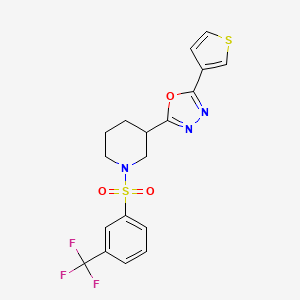

![N-(benzo[d]thiazol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2722823.png)

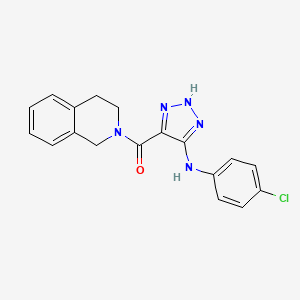

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2722825.png)

![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2722830.png)

![3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2722831.png)

![4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2722837.png)

![N-benzyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2722838.png)

![3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2722841.png)